1,4-Benzene dicarboxaldehydedioxime
Description
Contextual Significance within Dioxime and Aromatic Compound Chemistry
Within the broader class of dioximes, 1,4-Benzene dicarboxaldehydedioxime holds a special position due to its rigid, aromatic backbone. Unlike more flexible aliphatic dioximes, the benzene (B151609) ring enforces a linear and planar geometry. This structural rigidity is a key feature in the design of highly ordered materials. The oxime groups (-CH=NOH) are versatile functional groups known for their ability to act as ligands, forming stable complexes with a wide range of metal ions. The presence of two such groups on a single aromatic platform makes this compound a bidentate or bridging ligand, capable of forming coordination polymers and metal-organic frameworks (MOFs). mdpi.com
The chemistry of this compound is intrinsically linked to its aromatic nature. The benzene ring participates in π-π stacking interactions, a crucial non-covalent force in the self-assembly of supramolecular structures. The electronic properties of the aromatic system can also be tuned, which in turn influences the reactivity of the oxime groups and the properties of any resulting materials.
Overview of Multidisciplinary Research Interests and Applications
The unique combination of a rigid aromatic spacer and two reactive oxime functionalities has sparked interest in this compound across several scientific disciplines.
Coordination Chemistry and Materials Science: A primary area of investigation is its use as a ligand for the construction of coordination polymers and MOFs. The ability of the dioxime groups to coordinate with metal ions allows for the creation of extended one-, two-, or three-dimensional networks. mdpi.com These materials are of interest for applications in gas storage, separation, and catalysis. The structural rigidity of the benzene linker can lead to the formation of porous frameworks with well-defined channels and cavities.
Schiff Base and Polymer Chemistry: The precursor to the dioxime, terephthalaldehyde (B141574), is widely used in the synthesis of Schiff bases through condensation reactions with amines. wikipedia.orgscirp.orgresearchgate.net These Schiff bases are themselves important ligands and monomers for the production of polyimines. wikipedia.org While research on the direct use of this compound in polymer chemistry is less common, its structural motifs are relevant to the design of novel polymers with specific electronic or thermal properties.
Precursor for Advanced Materials: Terephthalaldehyde is a known precursor for the synthesis of covalent organic frameworks (COFs) and paramagnetic microporous polymeric organic frameworks (POFs). wikipedia.org This highlights the potential of its derivatives, including the dioxime, to serve as building blocks for these advanced, porous materials. The functionalization of the benzene ring or the oxime groups could offer a route to tailor the properties of these frameworks for specific applications.
While dedicated research focusing exclusively on this compound is still emerging, the foundational knowledge of its parent aldehyde and the broader class of aromatic dioximes strongly suggests a promising future for this compound in the development of new materials and chemical technologies. Further detailed studies on its synthesis, characterization, and reactivity are crucial to fully unlock its potential.
Structure
3D Structure
Properties
IUPAC Name |
N-[[4-(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 1,4 Benzene Dicarboxaldehydedioxime and Its Derivatives
Classical and Contemporary Synthetic Routes to 1,4-Benzene Dicarboxaldehydedioxime
The primary and most direct method for the synthesis of this compound relies on the classical condensation reaction between terephthalaldehyde (B141574) and hydroxylamine (B1172632). This reaction is a cornerstone of oxime chemistry and provides a straightforward entry to the desired dioxime.
Condensation Reactions Utilizing Terephthalaldehyde and Hydroxylamine
The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, which facilitates the dissolution of the reactants and the precipitation of the product. The presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine to act as a nucleophile.
Optimization of Reaction Conditions and Yields
The efficiency of the condensation reaction can be influenced by several factors, including the stoichiometry of the reactants, reaction temperature, and reaction time. To achieve high yields of the dioxime, an excess of hydroxylamine hydrochloride and the base is often employed to ensure complete conversion of both aldehyde groups.
The reaction temperature is another critical parameter. While the reaction can proceed at room temperature, gentle heating or refluxing is commonly used to accelerate the reaction rate and improve the yield. However, excessive heating should be avoided to minimize the potential for side reactions or degradation of the product. The optimal reaction time can vary depending on the scale and specific conditions but is typically monitored by techniques such as thin-layer chromatography (TTC) to determine the point of maximum product formation.
For instance, a typical laboratory-scale synthesis might involve dissolving terephthalaldehyde in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. The mixture is then stirred at an elevated temperature for a set period, after which the product, which is often a crystalline solid, can be isolated by filtration, washed with water to remove inorganic byproducts, and then with a cold solvent to remove any unreacted starting material.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |
| Terephthalaldehyde | Hydroxylamine Hydrochloride | Sodium Hydroxide | Ethanol/Water | Reflux | >90% |
| Terephthalaldehyde | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol | Room Temperature to Reflux | Variable |
| Terephthalaldehyde | Hydroxylamine | - | Ethanol | Room Temperature | Good |
Chemical Derivatization of the this compound Scaffold
The this compound molecule presents multiple sites for chemical modification, primarily at the oxime hydroxyl groups and the aromatic ring. These derivatization strategies allow for the introduction of a wide range of functional groups, leading to new compounds with tailored properties.
Introduction of Functional Groups for Enhanced Reactivity
The hydroxyl groups of the oximes are the most readily accessible sites for functionalization. These groups can undergo O-alkylation or O-acylation reactions to introduce new functionalities. For example, reaction with alkyl halides in the presence of a base can yield the corresponding O-alkyl oxime ethers. This modification can enhance the solubility of the compound in organic solvents and introduce reactive handles for further transformations.
Furthermore, the aromatic ring of the this compound can be subjected to electrophilic substitution reactions, although the oxime groups are generally deactivating. However, under appropriate conditions, functional groups such as nitro or halo groups could potentially be introduced onto the benzene (B151609) ring, providing further avenues for derivatization.
Synthesis of Substituted this compound Analogues
Substituted analogues of this compound can be synthesized by starting with appropriately substituted terephthalaldehydes. A variety of substituted terephthalaldehydes are commercially available or can be prepared through established synthetic routes. For instance, the use of 2-nitroterephthalaldehyde (B1302509) or 2,5-dihydroxyterephthalaldehyde (B1588973) in the condensation reaction with hydroxylamine would yield the corresponding substituted this compound analogues. This approach allows for the systematic modification of the electronic and steric properties of the central aromatic ring.
| Starting Material | Reagent | Product |
| 2-Nitroterephthalaldehyde | Hydroxylamine Hydrochloride | 2-Nitro-1,4-benzene dicarboxaldehydedioxime |
| 2,5-Dihydroxyterephthalaldehyde | Hydroxylamine Hydrochloride | 2,5-Dihydroxy-1,4-benzene dicarboxaldehydedioxime |
| 2-Bromoterephthalaldehyde | Hydroxylamine Hydrochloride | 2-Bromo-1,4-benzene dicarboxaldehydedioxime |
Formation of Related Oxime and Heterocyclic Systems
The dioxime functionality of this compound serves as a valuable precursor for the synthesis of various heterocyclic systems. One of the most common transformations is the cyclization of the dioxime or its derivatives to form five-membered heterocyclic rings such as isoxazoles.
For example, the reaction of this compound with a suitable dehydrating agent or under thermal conditions can potentially lead to the formation of a bis-isoxazole system, where two isoxazole (B147169) rings are fused to the central benzene ring. The specific reaction conditions would determine the regiochemistry of the cyclization.
Another potential route to heterocyclic systems involves the reaction of the dioxime with other bifunctional reagents. For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of more complex heterocyclic structures through Michael addition followed by cyclization. The rich chemistry of the oxime group opens up a wide array of possibilities for constructing novel heterocyclic compounds based on the this compound scaffold.
Advanced Spectroscopic and Structural Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the electronic and vibrational properties of the molecule, as well as the local environment of specific nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique would identify the number of chemically distinct protons, their local electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For 1,4-Benzenedicarboxaldehydedioxime, one would expect to observe signals for the aromatic protons on the benzene (B151609) ring and the protons of the oxime functional groups (-CH=NOH). The symmetry of the 1,4-disubstituted ring would influence the appearance of the aromatic signals.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment. For 1,4-Benzenedicarboxaldehydedioxime, distinct signals would be expected for the carbon atoms of the benzene ring and the carbons of the oxime groups.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings within the molecule, for instance, between adjacent aromatic protons. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 1,4-Benzenedicarboxaldehydedioxime
| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H NMR | Aromatic CH | 7.0 - 8.0 | Doublet | 8 - 10 |
| Oxime CH | 8.0 - 8.5 | Singlet | N/A | |
| Oxime OH | Variable | Broad Singlet | N/A | |
| ¹³C NMR | Aromatic C (substituted) | 130 - 140 | Singlet | N/A |
| Aromatic CH | 120 - 130 | Singlet | N/A |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 1,4-Benzenedicarboxaldehydedioxime, key vibrational modes would include the O-H stretch of the oxime groups, the C=N stretch of the oximes, the C-H stretches of the aromatic ring, and the characteristic absorptions of the 1,4-disubstituted benzene ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for detecting non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The C=C stretching vibrations of the benzene ring would be expected to produce strong Raman signals.
Detailed experimental IR and Raman spectra for 1,4-Benzenedicarboxaldehydedioxime are not widely documented. The table below outlines the expected vibrational bands.
Table 2: Expected Vibrational Frequencies for 1,4-Benzenedicarboxaldehydedioxime
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Oxime | O-H stretch | 3200 - 3600 (broad) | Weak |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Strong |
| Oxime | C=N stretch | 1620 - 1680 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like oximes. An ESI-MS spectrum of 1,4-Benzenedicarboxaldehydedioxime would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another soft ionization technique, often used for larger molecules, but also applicable here. It would similarly provide the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion, yielding structural information based on the observed fragment ions.
Specific mass spectral data for 1,4-Benzenedicarboxaldehydedioxime is not available in the surveyed literature. A representative table of expected mass spectrometric data is provided below.
Table 3: Predicted Mass Spectrometry Data for 1,4-Benzenedicarboxaldehydedioxime
| Technique | Ionization Mode | Expected m/z | Assignment |
|---|---|---|---|
| ESI-MS | Positive | 165.06 | [M+H]⁺ |
| Positive | 187.04 | [M+Na]⁺ |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present. The benzene ring and the oxime groups in 1,4-Benzenedicarboxaldehydedioxime constitute a conjugated system, which would be expected to absorb in the UV region.
Published UV-Vis absorption spectra for 1,4-Benzenedicarboxaldehydedioxime are not readily found. The expected data would be presented as follows.
Table 4: Hypothetical UV-Vis Absorption Data for 1,4-Benzenedicarboxaldehydedioxime
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Ethanol (B145695) | ~260 | To be determined | π → π* |
Crystallographic Analysis and Solid-State Architecture Determination
While spectroscopic methods provide information about the molecule in solution or as an amorphous solid, X-ray crystallography provides precise information about the arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the unit cell. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. For 1,4-Benzenedicarboxaldehydedioxime, SCXRD would confirm the connectivity of the atoms and provide detailed information about the conformation of the oxime groups relative to the benzene ring and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
A crystal structure for 1,4-Benzenedicarboxaldehydedioxime has not been reported in the major crystallographic databases. If such a study were performed, the key findings would be summarized as shown in the table below.
Table 5: Illustrative Single-Crystal X-ray Diffraction Data for 1,4-Benzenedicarboxaldehydedioxime
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
Coordination Chemistry of 1,4 Benzene Dicarboxaldehydedioxime
Ligand Design Principles and Chelation Modes of the Dioxime Moiety
The design of ligands based on 1,4-benzenedicarboxaldehydedioxime is centered around the chelating ability of the dioxime functional groups. The nitrogen and oxygen atoms of the oxime moieties serve as effective donor sites for metal ions. The rigidity of the benzene (B151609) ring ensures that the two oxime groups are held in a specific spatial arrangement, influencing the geometry of the resulting metal complexes.
Chelation typically occurs through the nitrogen atoms of the oxime groups, often in a bidentate or bridging fashion. The lone pair of electrons on the nitrogen atoms can coordinate to a metal center, forming stable chelate rings. The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Synthesis and Structural Characterization of Metal-Dioxime Complexes
The synthesis of metal complexes with 1,4-benzenedicarboxaldehydedioxime often involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography, to determine their structure and bonding.
Mononuclear Coordination Compounds with Transition Metals
Mononuclear complexes are formed when a single metal ion coordinates with one or more 1,4-benzenedicarboxaldehydedioxime ligands. In these complexes, the ligand can act as a bidentate chelating agent, coordinating to the metal through the nitrogen atoms of its oxime groups. The geometry of these complexes can vary, with distorted square-planar and octahedral arrangements being common for transition metals like copper(II). nih.gov The specific geometry is influenced by the coordination number of the metal and the steric and electronic properties of the ligand.
Design and Formation of Binuclear and Polynuclear Coordination Compounds
The bifunctional nature of 1,4-benzenedicarboxaldehydedioxime, with its two distant chelating sites, makes it an excellent building block for the construction of binuclear and polynuclear complexes. youtube.com In these structures, the ligand acts as a bridging ligand, connecting two or more metal centers. youtube.com This can lead to the formation of extended one-dimensional chains, two-dimensional layers, or even three-dimensional frameworks. The synthesis of such complexes often involves careful control of stoichiometry and reaction conditions to favor the formation of the desired multinuclear architecture. researchgate.net For instance, binuclear Schiff base metal complexes have been synthesized using benzene-1,4-dicarboxaldehyde as a precursor. researchgate.net
Exploration of Macrocyclic and Schiff Base Architectures Derived from 1,4-Benzene Dicarboxaldehydedioxime
The reactive aldehyde groups of the precursor, 1,4-benzenedicarboxaldehyde, allow for its use in the synthesis of more complex ligand systems, such as macrocycles and Schiff bases. scirp.org Condensation reactions with diamines can lead to the formation of tetraaza macrocyclic ligands. scirp.org These macrocycles can then be used to chelate metal ions, forming stable complexes with specific geometries, such as octahedral or square planar. scirp.orgnih.gov
Schiff base ligands derived from 1,4-benzenedicarboxaldehyde are also of significant interest in coordination chemistry. researchgate.netresearchgate.net These ligands are typically formed through the condensation of the dialdehyde (B1249045) with a primary amine. wikipedia.org The resulting imine (C=N) group, along with other donor atoms in the amine precursor, can coordinate to metal ions. wikipedia.org These Schiff base complexes can exhibit a variety of coordination modes and have been explored for their potential applications in various fields. researchgate.netscirp.orgresearchgate.net
Mechanistic Insights into Metal-Ligand Interactions
The interaction between 1,4-benzenedicarboxaldehydedioxime and metal ions is governed by the principles of coordination chemistry. The formation of a coordinate bond involves the donation of a pair of electrons from the ligand's donor atoms (nitrogen and oxygen) to the vacant orbitals of the metal ion. The stability of these complexes is influenced by factors such as the chelate effect, the hardness and softness of the metal and ligand, and the geometric fit between the metal ion and the ligand's binding sites.
Spectroscopic techniques provide valuable insights into these interactions. For example, changes in the vibrational frequencies of the C=N and N-O bonds in the IR spectrum upon coordination can confirm the involvement of the oxime groups in bonding. UV-Vis spectroscopy can be used to study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bond.
Applications in Advanced Materials Science and Engineering
Role as a Monomer in Polymer and Copolymer Synthesis
1,4-Benzenedicarboxaldehyde dioxime serves as a key starting material for the synthesis of novel polymers with tailored properties and architectures.
A significant advancement in materials science is the direct synthesis of ultrathin, crystalline two-dimensional triazine-based polymers (2D-TPs) using 1,4-benzenedicarboxaldehyde dioxime (BDO) as a monomer. chinesechemsoc.org This method involves a one-step trimerization reaction of aromatic aldoximes under solvent-free conditions, catalyzed by AlCl₃. chinesechemsoc.org This process yields few-layer 2D-TPs with a high yield of up to 85%. chinesechemsoc.org The resulting polymers possess a regular pore structure, an ultrathin 2D conjugated plane, and abundant triazine active groups. chinesechemsoc.org These structural features make them promising candidates for various applications, including as anodes for potassium-ion batteries, where they have demonstrated excellent electrochemical performance. chinesechemsoc.org
The synthesis of these 2D polymers can also be achieved through the condensation of bishydrazino s-triazine derivatives with terephthaldehyde or via nucleophilic substitution of dichloro-s-triazine derivatives with terephthalic acid hydrazide. nih.gov The resulting triazine-based polymers exhibit good thermal stability. nih.gov
| Monomer | Polymer Type | Synthesis Method | Catalyst | Yield |
| 1,4-Benzenedicarboxaldehyde dioxime (BDO) | 2D Triazine Polymer | One-step trimerization | AlCl₃ | 85% chinesechemsoc.org |
| Bishydrazino s-triazine derivatives & Terephthaldehyde | s-Triazine bishydrazino-based polymer | Condensation | Acetic acid | 80-86% nih.gov |
| Dichloro-s-triazine derivatives & Terephthalic acid hydrazide | s-Triazine bishydrazido-based polymer | Nucleophilic substitution | K₂CO₃ | 80-85% nih.gov |
The oxime functional groups in 1,4-benzenedicarboxaldehyde dioxime can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for polymer synthesis and modification. This type of reaction, particularly the Huisgen 1,3-dipolar cycloaddition, can be performed under mild conditions to create well-defined polymer architectures. rsc.org For instance, polyesters containing electron-deficient internal alkyne units can react with various dipoles in 1,4-dioxane (B91453) at room temperature or slightly elevated temperatures, achieving high efficiencies. rsc.org This methodology allows for the creation of polymer binders and elastomers with tailored properties.
Supramolecular Assembly and Host-Guest Chemistry Utilizing the 1,4-Disubstituted Benzene (B151609) Framework
The rigid and geometrically defined 1,4-disubstituted benzene core of the dioxime and its derivatives is an excellent scaffold for building complex supramolecular architectures and engaging in host-guest chemistry.
The oxime groups of 1,4-benzenedicarboxaldehyde dioxime are capable of forming strong hydrogen bonds, which can be utilized to direct the self-assembly of molecules into well-ordered supramolecular structures. These non-covalent interactions are fundamental to creating crystalline solids and other organized materials.
The 1,4-disubstituted benzene framework is a common component in host molecules designed for molecular recognition and encapsulation. For example, dicyclohexanocucurbit mdpi.comuril has been shown to form host-guest complexes with guests like 2-phenylbenzimidazole, demonstrating the potential for recognition of specific molecules. nih.gov The study of such host-guest interactions is crucial for applications in sensing, drug delivery, and catalysis. nih.gov Anisotropy decay experiments have also been employed to indicate the formation of host-guest complexes between dialkylated calix chemicalbook.comarenes and benzene derivatives. nih.gov
Development of Functional Materials with Specific Electronic or Redox Properties
Polymers and materials derived from 1,4-benzenedicarboxaldehyde dioxime can exhibit interesting electronic and redox properties, making them suitable for a range of electronic and energy storage applications. rsc.org The incorporation of redox-active moieties into a polymer backbone is a key strategy for developing materials for batteries and biosensors. rsc.org
For instance, polymers with redox properties are being extensively researched for their potential in energy storage devices. rsc.org Polybenzopyrrole, a nitrogen-containing redox-active conjugated polymer, has emerged as a promising electrode material for Faradaic supercapacitors, demonstrating high specific capacitance and excellent cycle stability. mdpi.com Similarly, polymers synthesized from 1,4-benzenedicarboxaldehyde and hydrazine (B178648) have been explored for their optoelectronic properties due to their conjugated structure. ontosight.ai The development of such materials opens up possibilities for next-generation energy storage and electronic devices. mdpi.com
Contributions to Responsive and Stimuli-Sensitive Materials
The molecular architecture of 1,4-Benzenedicarboxaldehydedioxime, featuring a central benzene ring symmetrically flanked by two dicarboxaldehydedioxime groups, suggests its potential as a building block for creating materials that can respond to various external stimuli. The inherent chemical functionalities of this compound—the rigid aromatic core and the reactive oxime groups—provide a foundation for designing materials with tunable and dynamic properties.
The primary mechanism through which 1,4-Benzenedicarboxaldehydedioxime is anticipated to contribute to responsive materials is through the formation of dynamic covalent bonds. The oxime groups (-C=N-OH) can participate in reversible reactions, such as the formation and cleavage of oxime linkages. This dynamic nature is crucial for the development of materials that can adapt their structure and, consequently, their properties in response to environmental changes.
pH-Responsive Behavior:
One of the most significant potential applications of materials derived from 1,4-Benzenedicarboxaldehydedioxime is in the creation of pH-sensitive systems. The formation and hydrolysis of oxime bonds are often pH-dependent. In acidic conditions, the equilibrium can shift towards the cleavage of the oxime linkage, leading to a disassembly of the material's structure. Conversely, in neutral or basic conditions, the oxime bond is generally more stable. This pH-triggered change can be harnessed to develop materials for applications such as controlled drug delivery, where a therapeutic agent is released in the acidic microenvironment of a tumor or inflamed tissue.
Potential for Chemo-Sensing:
The oxime groups in 1,4-Benzenedicarboxaldehydedioxime also present opportunities for the development of chemosensors. The nitrogen and oxygen atoms in the oxime functionality can act as coordination sites for metal ions. The binding of a specific metal ion could induce a conformational change in a polymer or framework incorporating this dioxime, leading to a detectable signal, such as a change in fluorescence or color. This interaction would form the basis of a selective and sensitive sensor for environmental or biological monitoring.
While direct experimental studies on responsive materials solely based on 1,4-Benzenedicarboxaldehydedioxime are not extensively reported in publicly available literature, the fundamental chemistry of its constituent parts provides a strong theoretical basis for its utility in this advanced field. The combination of a rigid aromatic spacer and dynamic oxime functionalities makes it a promising candidate for the future design of sophisticated, stimuli-responsive materials. Further research into the synthesis and characterization of polymers and frameworks from this compound is necessary to fully realize its potential.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of matter. It is employed to predict molecular geometries, electronic properties, and reactivity descriptors. For 1,4-benzenedicarboxaldehydedioxime, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are fundamental to understanding its chemical behavior.
While specific, in-depth DFT studies exclusively focused on 1,4-benzenedicarboxaldehydedioxime are not extensively available in the public domain, the methodologies are well-established. Such studies typically involve geometry optimization using a functional like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p). chemspider.comresearchgate.net For instance, a computational study on energetic materials included the synthesis of 1,4-benzenedicarboxaldehydedioxime and utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate the properties of related compounds. researchgate.net
Electronic Properties: The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and antibonding interactions within a molecule, revealing hyperconjugative interactions and charge delocalization. nih.gov This analysis can explain the stability of different conformations and the nature of intramolecular hydrogen bonding.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. nih.govresearchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For 1,4-benzenedicarboxaldehydedioxime, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxime groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl groups. nih.gov
To illustrate the typical data obtained from such studies, the following table presents hypothetical DFT-calculated electronic properties for 1,4-benzenedicarboxaldehydedioxime, based on values reported for similar aromatic oxime molecules.
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Global Softness (S) | 0.38 eV⁻¹ |
| These are representative values and not from a specific study on 1,4-benzenedicarboxaldehydedioxime. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape of flexible molecules like 1,4-benzenedicarboxaldehydedioxime and the dynamics of their interactions with their environment.
Due to the rotational freedom around the C-C single bonds connecting the benzene (B151609) ring to the oxime groups, and the potential for different stereoisomers (E/Z) of the oxime groups, 1,4-benzenedicarboxaldehydedioxime can exist in various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
The possible stereoisomers of 1,4-benzenedicarboxaldehydedioxime are presented in the table below.
| Isomer | Description |
| (E,E) | Both oxime groups are in the E configuration. |
| (Z,Z) | Both oxime groups are in the Z configuration. |
| (E,Z) | One oxime group is in the E configuration and the other is in the Z configuration. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For 1,4-benzenedicarboxaldehydedioxime, these calculations can be used to study various reactions, such as its formation from terephthalaldehyde (B141574) and hydroxylamine (B1172632), or its participation in polymerization reactions.
For instance, the formation of the oxime involves a nucleophilic addition of hydroxylamine to the carbonyl groups of terephthalaldehyde, followed by dehydration. Quantum chemical calculations can determine the activation energies for each step of the proposed mechanism, helping to identify the rate-determining step and the most favorable reaction pathway.
While there are no specific published studies on the reaction mechanisms of 1,4-benzenedicarboxaldehydedioxime, research on other oximes provides a framework for how such investigations would be conducted. For example, computational studies on the Beckmann rearrangement of oximes have used quantum chemical methods to explore the transition state and the migratory aptitude of different groups.
A hypothetical reaction coordinate for the formation of one of the oxime groups in 1,4-benzenedicarboxaldehydedioxime is shown below, with representative energy values.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Aldehyde + Hydroxylamine) | 0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15 |
| 3 | Intermediate (Tetrahedral Adduct) | -5 |
| 4 | Transition State 2 (Proton Transfer) | +10 |
| 5 | Intermediate (Protonated Adduct) | -2 |
| 6 | Transition State 3 (Water Elimination) | +20 |
| 7 | Products (Oxime + Water) | -10 |
| These are hypothetical values for illustrative purposes. |
Prediction of Spectroscopic Parameters and Structure-Property Relationships
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. This can be particularly useful for distinguishing between different stereoisomers of 1,4-benzenedicarboxaldehydedioxime.
Vibrational Spectroscopy: The vibrational frequencies of 1,4-benzenedicarboxaldehydedioxime can be calculated using DFT. The computed frequencies are often scaled by an empirical factor to better match experimental values. These calculations can help in the assignment of the absorption bands in the experimental IR and Raman spectra to specific vibrational modes of the molecule.
The table below shows a hypothetical comparison of experimental and calculated vibrational frequencies for some key functional groups in 1,4-benzenedicarboxaldehydedioxime.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3400 | 3550 |
| C=N stretch | 1650 | 1680 |
| N-O stretch | 950 | 970 |
| C-H (aromatic) stretch | 3050 | 3100 |
| These are representative values and not from a specific study on 1,4-benzenedicarboxaldehydedioxime. |
By establishing relationships between the computed structural and electronic properties and the predicted spectroscopic parameters, a deeper understanding of the structure-property relationships of 1,4-benzenedicarboxaldehydedioxime can be achieved.
Advanced Analytical Methodologies and Sensor Development
Utilization of 1,4-Benzene Dicarboxaldehydedioxime as a Chelating Agent in Analytical Chemistry
The presence of two oxime groups in this compound imparts the ability to act as a chelating agent, forming stable complexes with various metal ions. This characteristic is the foundation for its potential use in the detection, quantification, and separation of metallic species.
Detection and Quantification of Metal Ions
The formation of a complex between this compound and a metal ion can lead to a distinct change in the solution's spectroscopic properties, most notably its color or absorbance of light. This phenomenon can be harnessed for the spectrophotometric determination of metal ions. When the dioxime ligand coordinates with a metal ion, the resulting complex often exhibits a unique absorption spectrum in the ultraviolet-visible (UV-Vis) region, which is different from that of the free ligand.
The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert Law. This allows for the quantitative determination of the metal ion by measuring the absorbance at a specific wavelength. While specific studies on this compound are limited, the general principle of using dioximes for the colorimetric detection of metals like nickel, palladium, and copper is well-established.
Table 1: Hypothetical Spectrophotometric Data for Metal Ion Determination using a Dioxime-based Reagent
| Metal Ion | Wavelength of Maximum Absorbance (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ni(II) | 450 | 1.5 x 10⁴ |
| Cu(II) | 380 | 8.0 x 10³ |
| Pd(II) | 410 | 2.2 x 10⁴ |
| Co(II) | 520 | 5.5 x 10³ |
Selective Extraction and Separation Methodologies
The ability of this compound to form neutral or charged complexes with metal ions can be exploited for their selective extraction and separation from complex matrices. By forming a neutral chelate with a target metal ion, the complex can be extracted from an aqueous phase into an immiscible organic solvent. This process, known as solvent extraction, is highly effective for pre-concentration of trace metals and for removing interfering ions.
The selectivity of the extraction can be controlled by adjusting experimental conditions such as pH, the concentration of the chelating agent, and the choice of the organic solvent. The rigid benzene (B151609) backbone of this compound could potentially enhance selectivity by imposing specific geometric constraints for complex formation.
Development of Dioxime-Based Fluorescent Probes for Specific Analyte Recognition
Fluorescent sensors are powerful analytical tools renowned for their high sensitivity and ability to provide real-time spatial and temporal information. The core principle of a fluorescent probe involves a fluorophore (a molecule that emits light) linked to a receptor that selectively binds to a target analyte. This binding event triggers a change in the fluorescence properties of the fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
While there is a lack of specific reports on fluorescent probes derived directly from this compound, its precursor, terephthalaldehyde (B141574), has been utilized to create fluorescent chemosensors. For instance, a chemosensor based on a terephthalaldehyde derivative has been developed for the sensitive and selective detection of copper(II) ions. This suggests a strong potential for developing similar probes from the dioxime itself. The oxime groups could serve as the metal-binding sites, and the benzene ring could be part of the fluorescent signaling unit or act as a scaffold to which a fluorophore is attached.
The design of such a probe would involve the strategic modification of the this compound structure to incorporate a suitable fluorophore. The binding of a specific metal ion to the dioxime moiety would then modulate the electronic properties of the entire molecule, leading to a measurable change in its fluorescence.
Chromatographic and Electrochemical Methods for Analysis of this compound and its Complexes
Modern analytical chemistry relies heavily on instrumental techniques like chromatography and electrochemistry for the separation, identification, and quantification of chemical compounds.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a versatile technique that could be employed for the analysis of this compound and its metal complexes. In a reversed-phase HPLC setup, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The dioxime and its various metal chelates would likely exhibit different retention times, allowing for their separation and individual quantification. The development of a specific HPLC method would involve optimizing parameters such as the column type, mobile phase composition, and detector wavelength.
Electrochemical Methods: The electrochemical properties of this compound and its metal complexes offer another avenue for their analysis. The oxime groups are electroactive, meaning they can be oxidized or reduced at an electrode surface at a specific potential. The electrochemical reduction of terephthalaldehyde, the precursor to the dioxime, has been studied, and it has been noted that this method can be used to monitor the concentration of the corresponding dioxime. This indicates the feasibility of developing an electrochemical method, such as cyclic voltammetry or differential pulse voltammetry, for the direct determination of this compound. Furthermore, the formation of a metal complex would alter the electrochemical behavior of the ligand, providing a basis for the electrochemical sensing of metal ions.
Future Research Directions and Interdisciplinary Prospects
Advancements in Green and Sustainable Synthetic Approaches
The future of chemical synthesis lies in the development of environmentally benign processes, a principle that is highly relevant to the production of 1,4-Benzenedicarboxaldehydedioxime. purkh.comresearchgate.net Traditional synthetic routes for oximes often involve hazardous reagents and generate significant waste. eurekaselect.com However, emerging green chemistry methodologies offer promising alternatives. researchgate.net
The synthesis of 1,4-Benzenedicarboxaldehydedioxime is a two-step process: the formation of its precursor, terephthalaldehyde (B141574), and its subsequent oximation. Green advancements are being made in both stages. For instance, the catalytic oxidation of p-xylene (B151628) to terephthalaldehyde presents a more sustainable alternative to traditional methods that use stoichiometric and often toxic oxidants.
The oximation of aldehydes, including the conversion of terephthalaldehyde to its dioxime, is also undergoing a green revolution. Research has demonstrated the efficacy of various eco-friendly approaches:
Solvent-free and Aqueous Systems: Conducting the oximation reaction in water or without any solvent minimizes the use of volatile organic compounds (VOCs), which are major contributors to air pollution.
Microwave and Ultrasound Irradiation: These techniques can significantly accelerate reaction rates, leading to energy savings and often cleaner reaction profiles. eurekaselect.com
Novel Catalysts: The use of reusable solid acid catalysts or metal complexes can enhance reaction efficiency and reduce waste. researchgate.net For example, cobalt, nickel, copper, and zinc chloride complexes with bisthiourea have been shown to be effective for the selective oximation of aromatic aldehydes. researchgate.net
| Synthetic Approach | Green Chemistry Principle(s) Addressed | Potential Advantages for 1,4-Benzenedicarboxaldehydedioxime Synthesis |
| Catalytic Oxidation of p-xylene | Use of Catalytic Reagents, Atom Economy | Reduced waste, higher efficiency, avoidance of hazardous stoichiometric oxidants. |
| Aqueous or Solvent-Free Oximation | Safer Solvents and Auxiliaries | Elimination of volatile organic compounds (VOCs), simplified product isolation. |
| Microwave/Ultrasound-Assisted Synthesis | Energy Efficiency | Faster reaction times, potential for improved yields and purity. |
| Use of Reusable Catalysts | Catalysis, Waste Prevention | Catalyst can be recovered and reused, reducing overall waste and cost. |
Exploration of Novel Material Architectures and Functional Applications
The rigid, linear structure of 1,4-Benzenedicarboxaldehydedioxime makes it an excellent candidate as a building block, or "linker," for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.com These materials are at the forefront of materials science due to their vast internal surface areas and tunable properties, with applications in gas storage, separation, and catalysis.
The precursor, terephthalaldehyde, is already a common linker in COF synthesis. tcichemicals.com The dioxime derivative offers additional coordination sites through its nitrogen and oxygen atoms, which could lead to new framework topologies and functionalities. The oxime groups can act as versatile ligands for a variety of metal ions, opening up possibilities for creating novel MOFs with unique catalytic or sensing properties. bohrium.comresearchgate.netrsc.orgresearchgate.netresearchgate.netrsc.org
Furthermore, the oxime functionalities can be leveraged for post-synthetic modification, allowing for the introduction of other chemical groups to tailor the properties of the resulting framework for specific applications. The development of dioxin-linked COFs, formed through irreversible reactions, showcases the potential for creating exceptionally stable porous materials. nih.govberkeley.edu
Integration with Nanoscience for Hybrid Materials Development
The synergy between 1,4-Benzenedicarboxaldehydedioxime and nanoscience opens up exciting avenues for the creation of advanced hybrid materials. The functionalization of nanoparticles with dioxime ligands has been shown to be an effective strategy for creating novel catalysts. For instance, Fe3O4 nanoparticles functionalized with dioxime ligands and supporting Pd(II) have demonstrated high efficiency as reusable catalysts in aqueous media. researchgate.net This approach could be extended to 1,4-Benzenedicarboxaldehydedioxime to create magnetically separable catalysts for a range of organic transformations.
The incorporation of 1,4-Benzenedicarboxaldehydedioxime into nanocomposites with materials like graphene oxide could lead to materials with enhanced electronic and mechanical properties. rsc.org Graphene oxide, with its abundant surface functional groups, can serve as a scaffold for the assembly of the dioxime molecules, potentially leading to new materials for electronics, sensors, or energy storage.
| Nanomaterial | Potential Hybrid Material with 1,4-Benzenedicarboxaldehydedioxime | Potential Applications |
| Fe3O4 Nanoparticles | Dioxime-functionalized magnetic nanoparticles | Recyclable catalysts for organic synthesis. |
| Graphene Oxide | Graphene-dioxime nanocomposites | Advanced electronic components, sensors, energy storage devices. |
| Gold/Silver Nanoparticles | Dioxime-coated metallic nanoparticles | Sensing platforms, catalysis. |
Expanding Theoretical Frameworks for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. cam.ac.uknih.govnih.govmdpi.com For 1,4-Benzenedicarboxaldehydedioxime, DFT studies can provide valuable insights into its electronic structure, conformational preferences, and potential interactions with other molecules and materials.
Theoretical calculations can be employed to:
Predict Molecular Geometry and Electronic Properties: Understanding the preferred 3D structure and the distribution of electrons within the molecule is crucial for designing new materials. researchgate.net
Model Interactions in MOFs and COFs: DFT can be used to simulate the assembly of 1,4-Benzenedicarboxaldehydedioxime-based frameworks, predicting their stability, porosity, and affinity for guest molecules.
Investigate Reaction Mechanisms: Computational studies can elucidate the pathways of the synthesis and subsequent reactions of the dioxime, aiding in the optimization of reaction conditions and the design of more efficient catalysts.
These theoretical predictions can guide experimental efforts, saving time and resources in the discovery and development of new applications for this versatile compound.
Potential for Bio-inspired and Biomimetic Systems (excluding clinical human trials and related aspects)
The principles of self-assembly and molecular recognition observed in biological systems offer a rich source of inspiration for the design of novel functional materials. nih.govrsc.orgnih.gov The ability of oximes to form well-defined structures through hydrogen bonding and to coordinate with metal ions makes 1,4-Benzenedicarboxaldehydedioxime a promising candidate for the development of bio-inspired and biomimetic systems.
Supramolecular Self-Assembly: The directional nature of the oxime groups can be exploited to guide the self-assembly of 1,4-Benzenedicarboxaldehydedioxime into ordered supramolecular structures, such as nanofibers or gels. rsc.org These materials could find applications in areas like catalysis or as scaffolds for the controlled growth of other materials.
Biomimetic Catalysis: Oxime-based ligands are known to form complexes with metals that can mimic the active sites of metalloenzymes. researchgate.net By designing appropriate coordination complexes with 1,4-Benzenedicarboxaldehydedioxime, it may be possible to develop catalysts that perform specific chemical transformations with high selectivity and efficiency, inspired by natural enzymatic processes. acs.orgnih.gov
Bio-inspired Sensors: The chelation of metal ions by the dioxime groups could be harnessed to create colorimetric or fluorescent sensors for the detection of specific metal ions in environmental or biological (non-clinical) samples.
The exploration of these bio-inspired avenues could lead to the development of a new generation of smart and functional materials based on 1,4-Benzenedicarboxaldehydedioxime.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
